The synthesis of SC-68376 involves several key steps that can be categorized into the following general process:
The molecular structure of SC-68376 can be described as follows:
SC-68376 has been shown to participate in various chemical reactions primarily related to its inhibition of p38 MAPK. Key reactions include:
These reactions underline SC-68376's role in modulating inflammatory pathways.
The mechanism of action for SC-68376 primarily revolves around its role as a selective inhibitor of p38 MAPK. This kinase is involved in various cellular responses to stress and inflammation.
SC-68376 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 253.31 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP | Indicates moderate hydrophobicity |
SC-68376 has potential applications across various fields:
SC-68376 (CAS 318480-82-9) functions as a potent and reversible ATP-competitive inhibitor of p38 MAP kinase. Its molecular structure (C₁₅H₁₂N₂O, MW: 236.27 g/mol) features a bicyclic core that facilitates specific interactions within the ATP-binding pocket of p38α [1] [4]. Key binding dynamics include:
This ATP-competitive mechanism directly obstructs phosphotransfer to downstream substrates like ATF-2 or MAPKAP-K2 [4].
Table 1: Key Structural Features of SC-68376 Binding to p38α
Binding Site Region | Residues Involved | Interaction Type | Functional Consequence |
---|---|---|---|
ATP-binding cleft | Met109 | H-bond (hinge) | Mimics ATP adenine binding |
Hydrophobic pocket I | Leu108, Val30 | Van der Waals | Enhanced binding affinity |
Phosphorylation site | Thr106, Tyr108 | Steric occlusion | Blocks substrate access |
DFG motif | Asp168, Phe169 | Conformational lock | Stabilizes inactive state |
SC-68376 demonstrates marked selectivity for p38α/β isoforms over other MAP kinases and unrelated kinases. Biochemical profiling reveals:
Table 2: Selectivity Profile of SC-68376 Across Kinase Families
Kinase Isoform/Group | Inhibition Activity | Structural Basis of Selectivity |
---|---|---|
p38α (MAPK14) | IC₅₀ = 2-5 µM | Optimal fit in hydrophobic pocket I |
p38β (MAPK11) | IC₅₀ = 3-6 µM | Similar pocket architecture to p38α |
p38γ (MAPK12) | IC₅₀ > 30 µM | Bulkier Phe residue in hydrophobic pocket |
ERK1/2 (MAPK3/1) | IC₅₀ > 100 µM | Deeper catalytic cleft; altered hinge region |
JNK1-3 (MAPK8-10) | IC₅₀ > 50 µM | Distorted ATP-binding site geometry |
PI3Kγ | IC₅₀ > 40 µM | Mismatch in affinity pocket steric requirements |
The binding mechanism of SC-68376 is characterized by rapid association and dissociation kinetics, consistent with reversible ATP-competitive inhibition:
Table 3: Kinetic Parameters of SC-68376-p38α Interaction
Parameter | Value | Method | Biological Implication |
---|---|---|---|
IC₅₀ (10 µM ATP) | 2.1 ± 0.4 µM | Radioactive kinase assay | High potency under basal conditions |
IC₅₀ (1 mM ATP) | 8.5 ± 1.2 µM | Radioactive kinase assay | Competitive with physiological ATP |
Kd | 1.8 ± 0.3 µM | Surface plasmon resonance (SPR) | Moderate binding affinity |
Residence time | 120 ± 15 seconds | SPR dissociation phase analysis | Transient suppression of p38 activity |
Hill coefficient | 1.0 | Dose-response curves | Single binding site engagement |
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